4-Hydroxy-3-methoxybenzaldehyde-d3

Beschreibung

The exact mass of the compound 4-Hydroxy-3-methoxybenzaldehyde-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-3-methoxybenzaldehyde-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxybenzaldehyde-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

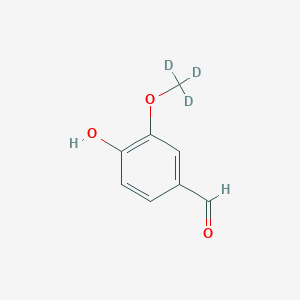

IUPAC Name |

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444266 |

Source

|

| Record name | 4-Hydroxy-3-methoxybenzaldehyde-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-74-2 |

Source

|

| Record name | 4-Hydroxy-3-methoxybenzaldehyde-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74495-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of deuterated vanillin

An In-Depth Technical Guide to the Chemical Properties and Applications of Deuterated Vanillin

Abstract

This technical guide provides a comprehensive analysis of the , with a primary focus on vanillin-d3 (methoxy-d3). It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document explores the synthesis, comparative physicochemical properties, and significant impact of the kinetic isotope effect on the metabolic stability of vanillin. Furthermore, it details established analytical protocols for characterization and quantification, and discusses the applications of deuterated vanillin as an internal standard and a tool in metabolic research. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout.

Introduction: The Significance of Isotopic Labeling in Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that serves as a primary component of vanilla bean extract and a widely used flavoring agent in foods, beverages, and pharmaceuticals.[1] Beyond its sensory attributes, vanillin is recognized as a "privileged scaffold" in drug design, meaning its chemical structure is a recurring motif in biologically active compounds.[2] The strategic modification of this scaffold is a key area of research for enhancing pharmacological properties.

Deuteration, the substitution of a hydrogen atom with its stable, non-radioactive isotope deuterium, is a powerful tool in medicinal chemistry.[3] The most common variant for vanillin is Vanillin-d3 , where the three hydrogen atoms of the methoxy group are replaced with deuterium.[4] This seemingly subtle modification does not significantly alter the molecule's steric or electronic properties, but it introduces a profound change in bond strength. The carbon-deuterium (C-D) bond is approximately 6 to 10 times more stable than the corresponding carbon-hydrogen (C-H) bond.[3] This increased stability is the foundation of the Kinetic Isotope Effect (KIE) , which can dramatically alter the rate of chemical reactions, particularly enzyme-mediated metabolic processes.[5]

The primary applications of deuterated vanillin, which will be explored in this guide, stem from this effect:

-

Enhanced Metabolic Stability: By slowing the rate of metabolism, deuteration can improve a drug candidate's pharmacokinetic profile.[6]

-

Mechanistic Elucidation: It serves as a tracer to study metabolic pathways.[7][8]

-

Quantitative Analysis: It is an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to the analyte and distinct mass-to-charge ratio.[7][8][9]

Synthesis and Isotopic Enrichment

The synthesis of vanillin can be achieved through various routes, including extraction from natural sources, degradation of lignin, or chemical synthesis from precursors like guaiacol or 4-hydroxybenzaldehyde.[10][11] The introduction of deuterium at the methoxy position is achieved by employing a deuterated methylating agent during synthesis.

A conceptual pathway involves the methylation of a protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) precursor. The use of a deuterated methyl source, such as iodomethane-d3 (CD₃I), in the presence of a base, selectively introduces the trideuteromethoxy group (-OCD₃) at the desired position.

Commercially available vanillin-d3 typically boasts high isotopic purity, often exceeding 99 atom % D, ensuring minimal interference from the unlabeled isotopologue in sensitive analytical applications.[4][9]

Comparative Physicochemical Properties: Vanillin vs. Vanillin-d3

The substitution of protium with deuterium results in a predictable increase in molecular weight but has a negligible impact on bulk physical properties like melting point, boiling point, and solubility. The primary differences are observed in their spectroscopic signatures, which are fundamental to their analytical utility.

Table 1: Comparison of Physicochemical Properties

| Property | Vanillin (Non-deuterated) | Vanillin-d3 (methoxy-d3) | Rationale for Similarity/Difference |

|---|---|---|---|

| Molecular Formula | C₈H₈O₃[1] | C₈H₅D₃O₃[4] | Isotopic substitution of 3 H atoms with D. |

| Molecular Weight | 152.15 g/mol [1] | 155.17 g/mol [4] | Increased mass due to three neutrons. |

| Appearance | White to slightly yellow crystalline solid[1] | Solid[4] | Isotopic substitution does not affect physical state. |

| Melting Point | 81-83 °C | 81-83 °C[4] | Intermolecular forces are largely unaffected. |

| Boiling Point | 170 °C at 15 mmHg | 170 °C at 15 mmHg[4] | Negligible change in volatility under identical pressure. |

| Mass Shift (MS) | M | M+3[4] | The +3 Da shift is the basis for its use as an internal standard. |

| ¹H-NMR | Methoxy signal (~3.9 ppm) present | Methoxy signal absent | Deuterium is not observed in standard ¹H-NMR. |

| ²H-NMR | No significant signal | Strong signal in the methoxy region | Directly detects the site of deuteration.[12][13] |

The Kinetic Isotope Effect (KIE) and Metabolic Consequences

The most significant chemical property difference arising from deuteration is its influence on reaction kinetics.

The Underlying Principle

Metabolism of xenobiotics is often mediated by the Cytochrome P450 (CYP450) family of enzymes.[14] A common metabolic pathway for compounds containing a methoxy group, like vanillin, is O-demethylation. This reaction involves the enzymatic cleavage of a C-H bond within the methyl group. When this bond cleavage is the rate-determining step of the reaction, replacing the C-H bonds with stronger C-D bonds will slow the reaction down. This phenomenon is the Kinetic Isotope Effect (KIE).[3]

Impact on Vanillin Metabolism

For vanillin, deuteration of the methoxy group is specifically designed to retard its O-demethylation. This modification can lead to:

-

Increased Half-Life: The parent compound (vanillin) persists longer in a biological system before being converted to its metabolite (protocatechuic aldehyde).

-

Reduced Metabolite Formation: The overall formation of metabolites resulting from O-demethylation is decreased.

-

Improved Pharmacokinetic Profile: In a drug development context, this translates to potentially lower required doses, less frequent administration, and a reduction in potential toxicity from metabolites.[6]

Analytical Characterization and Protocols

The unique spectroscopic properties of deuterated vanillin mandate specific analytical techniques for its characterization and use.

Table 2: Key Analytical Techniques

| Technique | Application | Key Insights |

|---|---|---|

| Mass Spectrometry (MS) | Quantification, Isotopic Purity | Confirms the M+3 mass shift. Used with LC or GC for quantification.[4][7] |

| ²H-NMR Spectroscopy | Site-Specific Isotopic Analysis | Directly confirms the location and ratio of deuterium incorporation (D/H ratios).[12][13][15] |

| ¹H-NMR Spectroscopy | Chemical Purity | Confirms the absence of the methoxy proton signal and establishes overall chemical purity.[10] |

| GC-IRMS | High-Precision Isotope Ratios | Provides highly precise measurements of ²H/¹H ratios, particularly for authenticating origins of vanillin samples.[10] |

Experimental Protocol 1: Quantification of Vanillin in a Matrix using LC-MS/MS with Vanillin-d3 Internal Standard

-

Objective: To accurately quantify vanillin in a complex sample (e.g., plasma, food extract) by correcting for matrix effects and variations in sample processing.

-

Causality: Vanillin-d3 is the ideal internal standard because it co-elutes with vanillin and experiences identical ionization suppression or enhancement in the mass spectrometer source. Its distinct mass allows for separate detection, enabling a precise ratio-based calculation that is immune to variations in sample recovery.[8][9]

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of non-deuterated vanillin (analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a separate stock solution of Vanillin-d3 (internal standard, IS) at 1 mg/mL.

-

Create a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range. Spike each calibration standard with a fixed concentration of the IS.

-

-

Sample Preparation:

-

To a known volume of the unknown sample, add the same fixed amount of the IS as used in the calibration standards.

-

Perform a sample cleanup procedure (e.g., protein precipitation with acetonitrile for plasma, or solid-phase extraction for food extracts) to remove interfering components.

-

Centrifuge and transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution (e.g., water and acetonitrile, both with 0.1% formic acid) to chromatographically separate vanillin from other matrix components.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Vanillin: Monitor the transition of the parent ion (e.g., m/z 151.1 for [M-H]⁻) to a specific product ion.

-

MRM Transition for Vanillin-d3: Monitor the transition of the parent ion (e.g., m/z 154.1 for [M-H]⁻) to its corresponding product ion.

-

-

-

Data Analysis:

-

For each injection, calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of vanillin in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Experimental Protocol 2: Determination of Site-Specific Deuterium Ratios by ²H-NMR

-

Objective: To confirm the position of deuteration and determine the D/H isotopic ratio at each site of the molecule.

-

Causality: ²H-NMR is a direct and non-destructive method to observe deuterium nuclei. The chemical shifts in ²H-NMR are nearly identical to those in ¹H-NMR, allowing for unambiguous assignment of the deuterated positions.[10] This method is crucial for verifying the isotopic integrity of a synthesized batch or for studying subtle isotopic variations.[13][15]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the deuterated vanillin sample (typically >50 mg for adequate signal-to-noise).[13]

-

Dissolve the sample in a deuterated solvent that does not have signals overlapping with the vanillin signals (e.g., acetonitrile-d3). For quantitative purposes, a calibrated reference standard is often added.[12][15]

-

-

NMR Acquisition:

-

Data Processing and Analysis:

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction.

-

Integrate the area of each distinct deuterium signal.

-

The relative integrals of the signals correspond to the relative abundance of deuterium at each molecular position. By comparing these to a reference standard, absolute (D/H) ratios can be determined.[12]

-

Conclusion

Deuterated vanillin, particularly vanillin-d3, is more than just a heavy version of a common flavoring agent. It is a precision tool for the modern scientist. Its altered chemical properties, governed by the kinetic isotope effect, provide a means to enhance metabolic stability—a cornerstone of contemporary drug design. Its distinct mass and identical chemical behavior make it the gold standard for quantitative mass spectrometry. The analytical protocols detailed herein provide a framework for leveraging these properties with high fidelity. As research continues to demand greater precision in both measurement and metabolic control, the applications for strategically deuterated molecules like vanillin-d3 will undoubtedly expand.

References

-

Le, P. M., Martineau, E., Akoka, S., Remaud, G. S., Chartrand, M. M. M., Meija, J., & Mester, Z. (2022). Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS. Analytical and Bioanalytical Chemistry, 414(26), 7153–7165. [Link]

-

Lesot, P., Serdjukov, S., & Emsley, L. (2018). Analytical Contribution of Deuterium 2D-NMR in Oriented Solvents to 2H/1H isotopic Characterization: the Case of Vanillin. ResearchGate. [Link]

-

Martin, G. G., et al. (2007). Determination of Site-Specific (Deuterium/Hydrogen) Ratios in Vanillin by 2H-NuclearMagnetic Resonance Spectrometry: Collaborative Study. Journal of AOAC INTERNATIONAL. [Link]

-

Verma, D., & Singh, M. (2023). Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Vanillin. PubChem Compound Database. [Link]

-

Taber, D. F., & Straney, P. J. (2009). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. [Link]

-

Martin, G. G., et al. (2007). Determination of site-specific (deuterium/hydrogen) ratios in vanillin by 2H-nuclear magnetic resonance spectrometry: collaborative study. PubMed. [Link]

-

Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Neuland Labs Blog. [Link]

-

Kaur, H., & Sharma, S. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubChem. [Link]

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition. [Link]

-

Cheméo. (n.d.). Chemical Properties of Vanillin. Cheméo Website. [Link]

Sources

- 1. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. 香草醛-d3 99 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Vanillin-D3 - Deuterated Reference Standard for Method Validation (CAS 74495-74-2) [witega.de]

- 10. Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www1.udel.edu [www1.udel.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Determination of site-specific (deuterium/hydrogen) ratios in vanillin by 2H-nuclear magnetic resonance spectrometry: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solution Stability of 4-Hydroxy-3-methoxybenzaldehyde-d3 (Deuterated Vanillin)

This guide provides a comprehensive technical overview of the factors influencing the stability of 4-Hydroxy-3-methoxybenzaldehyde-d3, a deuterated analog of vanillin, in solution. Primarily used as an internal standard in mass spectrometry-based quantitative analyses, its stability is paramount for the accuracy, precision, and validity of experimental data.[1] This document is intended for researchers, analytical scientists, and drug development professionals who rely on the integrity of such standards for their work.

Chapter 1: Molecular Profile and Intrinsic Stability Factors

4-Hydroxy-3-methoxybenzaldehyde-d3 shares its core structure with vanillin, a benzaldehyde with hydroxyl and methoxy substituents at the 4 and 3 positions, respectively. The key distinction is the deuterium labeling, typically on the methoxy group (-OCD₃), which imparts a higher mass for mass spectrometric differentiation from the endogenous analyte.

1.1 Key Structural Features Influencing Stability:

-

Phenolic Hydroxyl (-OH) Group: This group is susceptible to oxidation, particularly at alkaline pH. It can also be a site for conjugation reactions.

-

Aldehyde (-CHO) Group: The aldehyde functional group is one of the most reactive sites on the molecule. It is prone to oxidation to a carboxylic acid (vanillic acid-d3) and can participate in condensation or acetal formation reactions.[2]

-

Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, although it is generally stable under typical analytical conditions. It is, however, a chromophore that can absorb UV light, making the molecule susceptible to photodegradation.

-

Deuterium Label (-d3): The replacement of hydrogen with deuterium atoms on the methoxy group creates a heavier, more stable C-D bond compared to a C-H bond. This "Kinetic Isotope Effect" (KIE) can slow down metabolic or chemical reactions that involve the cleavage of this bond. However, for the primary degradation pathways of vanillin, which involve the aldehyde and phenolic hydroxyl groups, the KIE of a methoxy-d3 label is generally considered to have a minimal impact on the overall stability of the molecule in solution.

| Property | Value/Description |

| Chemical Formula | C₈H₅D₃O₃ |

| Molecular Weight | ~155.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Key Functional Groups | Phenolic Hydroxyl, Aldehyde, Methoxy |

| Primary Use | Internal Standard for GC-MS or LC-MS analysis[1] |

Chapter 2: Major Degradation Pathways in Solution

Understanding the potential degradation pathways is the first step in developing robust analytical methods and appropriate storage protocols. Forced degradation, or stress testing, is a systematic way to identify these pathways.[3][4]

2.1 Oxidation: The most common degradation pathway for vanillin and its deuterated analog is the oxidation of the aldehyde group to a carboxylic acid, forming 4-hydroxy-3-methoxybenzoic acid-d3 (vanillic acid-d3).[5][6][7] This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of metal ions or light, or by stronger oxidizing agents.[4] Alkaline conditions can also promote this conversion.[5][8]

2.2 pH-Dependent Degradation:

-

Alkaline Conditions (pH > 8): High pH environments significantly accelerate the oxidation of the aldehyde to vanillic acid.[5][9] The phenolic hydroxyl group becomes deprotonated, forming a phenoxide ion, which makes the ring more susceptible to oxidation. Solutions may also develop a yellow color over time due to the formation of degradation products.

-

Acidic Conditions (pH < 4): While generally more stable in acidic to neutral pH, prolonged exposure to strong acids can potentially lead to other reactions, though this is less common than alkaline-induced degradation.

2.3 Photodegradation: Vanillin absorbs UV light, which can lead to its degradation.[10] Direct photolysis can occur, but the process is often accelerated in the presence of photosensitizers.[11][12] The primary photolytic degradation products can include vanillic acid-d3 and vanillin dimers.[11][13] This highlights the importance of protecting solutions from light.

2.4 Thermal Degradation: Vanillin is relatively stable at ambient and refrigerated temperatures.[14] However, at elevated temperatures, as seen in some extraction techniques or accelerated stability studies, degradation can occur.[15] Studies have shown that vanillin remains relatively stable in water even at temperatures up to 250°C for short periods (e.g., 60 minutes).[15]

Caption: Primary degradation pathways of 4-Hydroxy-3-methoxybenzaldehyde-d3.

Chapter 3: A Practical Guide to Stability Assessment

A well-designed stability study is crucial to determine the shelf-life of the internal standard in various solvents and at different storage conditions. The International Council for Harmonisation (ICH) provides a framework for these studies in its Q1A guideline.[16][17][18]

3.1 Experimental Workflow for Stability Testing:

Caption: General workflow for a forced degradation stability study.

3.2 Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of 4-Hydroxy-3-methoxybenzaldehyde-d3.

Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions.

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde-d3

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance, volumetric flasks, and pipettes

-

HPLC-UV or LC-MS system

-

pH meter

-

Photostability chamber

Procedure:

-

Prepare a Stock Solution: Accurately weigh and dissolve 4-Hydroxy-3-methoxybenzaldehyde-d3 in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

-

Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize with acid before analysis.

-

Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Condition: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Condition: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control Sample: Keep an aliquot of the stock solution protected from light at a recommended storage temperature (e.g., 4°C).

-

Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), analyze all samples using a validated, stability-indicating HPLC method.

Chapter 4: Analytical Methodologies

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active substance due to degradation. It must be able to separate the intact molecule from its degradation products.

4.1 High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common technique for stability studies of vanillin.[15]

| HPLC Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acidified mobile phase ensures the phenolic hydroxyl is protonated, leading to better peak shape. |

| Gradient | Start at 10-20% B, ramp to 90% B | A gradient is necessary to elute the parent compound and potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection (UV) | 280 nm or 310 nm | Vanillin has strong absorbance at these wavelengths. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

4.2 Data Interpretation

The primary goal is to assess the percentage of degradation over time. This is calculated by comparing the peak area of the parent compound in the stressed sample to the control sample at time zero. The formation of new peaks indicates the presence of degradation products. For deuterated standards, it is also critical to use LC-MS to confirm that the deuterium label remains intact on the parent molecule and is not lost through exchange.[19]

Chapter 5: Best Practices for Handling and Storage

To ensure the long-term integrity of 4-Hydroxy-3-methoxybenzaldehyde-d3 solutions, the following practices are recommended:

-

Solvent Selection: Use high-purity, aprotic solvents like acetonitrile or methanol for stock solutions. Avoid reactive solvents.

-

Storage Temperature: Store stock solutions in a refrigerator (2-8°C) or freezer (-20°C) to minimize degradation rates.[20][21] Always allow solutions to come to room temperature before opening to prevent condensation.[21]

-

Protection from Light: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil to prevent photodegradation.

-

Inert Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.[22]

-

pH Control: Avoid preparing solutions in alkaline buffers unless for immediate use. If aqueous solutions are necessary, a slightly acidic to neutral pH (pH 4-7) is preferable.[23]

By adhering to these guidelines, researchers can ensure the stability and reliability of 4-Hydroxy-3-methoxybenzaldehyde-d3 as an internal standard, leading to more accurate and reproducible quantitative results.

References

-

Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. MDPI. [Link]

-

Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. National Institutes of Health (NIH). [Link]

-

Vanillin Stability Insights. Scribd. [Link]

-

Vanillin Degradation Pathway. Eawag-BBD. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

Effects of pH on vanillin concentration. ResearchGate. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Oxidation of Vanillin to Vanillic Acid. ACS Publications. [Link]

-

UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation. PubMed. [Link]

-

Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. ResearchGate. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

-

Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Carl ROTH. [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

-

UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation. ResearchGate. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Forced degradation products: Topics by Science.gov. Science.gov. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

The Oxidation of Vanillin to Vanillic Acid by Certain Soil Bacteria. SciSpace. [Link]

-

Phototransformation of Vanillin in Artificial Snow by Direct Photolysis and Mediated by Nitrite. ACS Publications. [Link]

-

4-Hydroxy-3-methoxybenzaldehyde-d3. PubChem. [Link]

-

Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes. ACS Publications. [Link]

-

Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. PubMed. [Link]

-

Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin. PubMed. [Link]

-

Degradation mechanism of a lignin model compound during alkaline aerobic oxidation: formation of the vanillin precursor from the β-O-4 middle unit of softwood lignin. Royal Society of Chemistry. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Protocol for isolation of vanillin from ice cream and yoghurt to confirm the vanilla beans origin by 13 C-EA-IRMS. CABI Digital Library. [Link]

-

The Proper Storage and Handling of Volatile Analytical Standards. Chromatography Online. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

-

Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica. [Link]

-

Degradation Pathway and Kinetics of Vanillin with Gordonia sp. Scientific.Net. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

Therapeutic Potentials and Encapsulation Strategies of Essential Oils. MDPI. [Link]

-

Effect of pH on derivatization of vanillin. ResearchGate. [Link]

-

A simple and rapid HPLC technique for vanillin determination in alcohol extract. Semantic Scholar. [Link]

-

How to Store Reference Standards. YouTube. [Link]

-

4-hydroxy-3-methoxybenzaldehyde (vanillin). FlavorDB. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scribd.com [scribd.com]

- 3. ajrconline.org [ajrconline.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. resolvemass.ca [resolvemass.ca]

- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

Preserving Isotopic Integrity: A Technical Guide to the Storage and Handling of Deuterated Standards

For researchers, scientists, and drug development professionals engaged in high-precision quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are indispensable tools.[1][2] Their role as internal standards is pivotal for correcting variations in sample preparation, instrument response, and matrix effects, ultimately ensuring the accuracy and reproducibility of analytical data.[2][3][4] However, the very nature of isotopic labeling that makes these standards so valuable also renders them susceptible to degradation and isotopic exchange if not stored and handled with meticulous care. The C-D bond is slightly stronger than the C-H bond, which contributes to the stability of deuterated standards.[1]

This guide provides an in-depth exploration of the critical principles and practices for maintaining the isotopic and chemical integrity of deuterated standards. Moving beyond simplistic storage instructions, we will delve into the underlying chemical principles that govern their stability, offering a framework for developing robust, self-validating laboratory protocols.

Section 1: The Imperative of Proper Storage: Foundational Principles

The stability of a deuterated standard is not an inherent constant but a dynamic state influenced by its environment. The primary objective of any storage strategy is to mitigate the key factors that can compromise the compound's integrity: temperature, light, moisture, and atmospheric exposure.

Temperature: The Kinetic Gatekeeper

Temperature is a critical factor governing the rate of potential degradation reactions. As a general principle, storing deuterated compounds in a cool, dry, and well-ventilated area is recommended.[5] For many standards, refrigeration is a necessary precaution.

-

General Storage: For short-term storage or for less sensitive compounds, a temperature of 4°C is often sufficient.[6] This slows down most chemical degradation pathways.

-

Long-Term Storage: For extended preservation, -20°C is the preferred temperature.[7] This is particularly crucial for compounds susceptible to slower degradation processes or for maintaining valuable and infrequently used standards.

It is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific temperature recommendations for each compound.[5]

The Threat of Hydrogen-Deuterium (H-D) Exchange

The most significant threat to the isotopic integrity of a deuterated standard is hydrogen-deuterium (H-D) exchange.[8] This is a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment, or vice versa.[8] This process can be catalyzed by acids, bases, or metals.[8]

The rate of H-D exchange is highly dependent on the position of the deuterium label within the molecule.

-

Labile Deuteriums: Deuterium atoms attached to heteroatoms such as oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly susceptible to exchange with protons from sources like water or protic solvents.[9][10] These compounds require stringent storage conditions to minimize exposure to moisture.

-

Semi-Labile Deuteriums: Deuteriums on carbons adjacent to carbonyl groups (alpha-protons) can also undergo exchange, particularly under acidic or basic conditions, through a process of keto-enol tautomerism.[10]

-

Stable Deuteriums: Deuteriums attached to carbon atoms that are not in labile or semi-labile positions are generally stable.[9]

To prevent H-D exchange, storing deuterated standards under an inert gas atmosphere (e.g., argon or nitrogen) is a best practice.[1][11] This is especially critical for compounds with labile or semi-labile deuterium atoms.

Diagram 1: The Mechanism of Hydrogen-Deuterium Exchange

Caption: A step-by-step workflow for preparing stable deuterated standard stock solutions.

Section 3: Self-Validating Systems and Quality Control

Maintaining the integrity of deuterated standards is an ongoing process that requires periodic verification.

Isotopic Purity Verification

For critical applications, it is advisable to periodically verify the isotopic purity of the deuterated standards, especially for those that have been in storage for an extended period or are used frequently. This can be accomplished using high-resolution mass spectrometry to assess the ratio of the deuterated species to its non-deuterated counterpart. An isotopic enrichment of ≥98% is generally recommended for high-precision laboratory work. [1][2]

Chemical Purity Assessment

In addition to isotopic purity, the chemical purity of the standard should also be monitored. Degradation can lead to the formation of impurities that may interfere with the analytical method. Chromatographic techniques, such as LC-UV or LC-MS, can be used to assess the chemical purity of the standard solution. A chemical purity of >99% is desirable for reliable results. [2]

Conclusion

Deuterated standards are foundational to the accuracy and reliability of modern analytical chemistry. Their effective use, however, is contingent upon a thorough understanding of their potential instabilities and the implementation of rigorous storage and handling protocols. By adhering to the principles of temperature control, moisture and light exclusion, and the use of inert atmospheres, researchers can safeguard the isotopic and chemical integrity of these invaluable reagents. The adoption of the detailed protocols and quality control measures outlined in this guide will contribute to the generation of robust, reproducible, and scientifically defensible data in drug development and other research endeavors.

References

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

-

Guideline on declaration of storage conditions. European Medicines Agency (EMA). Available from: [Link]

-

Can deuterium oxide (D2O) go bad if not stored properly? Quora. Available from: [Link]

-

Which internal standard? Deuterated or C13 enriched? ResearchGate. Available from: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health (NIH). Available from: [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]

-

What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. Available from: [Link]

-

Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

-

Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to Deuterated Vanillin: Properties, Synthesis, and Application as an Internal Standard in Mass Spectrometry

This technical guide provides an in-depth exploration of deuterated vanillin (vanillin-d3), a critical tool for researchers, scientists, and drug development professionals. This document will delve into the core physical characteristics of deuterated vanillin, its synthesis and characterization, and its paramount application as an internal standard in quantitative mass spectrometry. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction: The Significance of Isotopic Labeling in Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely recognized aromatic compound, central to the flavor and fragrance industries and a valuable building block in pharmaceutical synthesis.[1] The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), yields deuterated vanillin. This isotopic labeling does not significantly alter the chemical properties of the molecule but imparts a distinct mass difference, making it an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS).[2] The most common form of deuterated vanillin is vanillin-(methoxy-d3), where the three hydrogen atoms of the methoxy group are replaced with deuterium. This guide will focus on this specific isotopologue.

The primary utility of deuterated vanillin lies in its role as an internal standard for the precise and accurate quantification of vanillin in complex matrices.[3] In drug development, for instance, understanding the pharmacokinetics of a vanillin-based therapeutic requires robust analytical methods to measure its concentration in biological fluids. Deuterated vanillin, being chemically identical to the analyte, co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation and instrument response.[4]

Physicochemical Characteristics of Deuterated Vanillin

The physical properties of deuterated vanillin are nearly identical to those of its non-deuterated counterpart due to the negligible impact of isotopic substitution on intermolecular forces. The key difference lies in the molecular weight.

| Property | Vanillin | Deuterated Vanillin (methoxy-d3) |

| Chemical Formula | C₈H₈O₃ | C₈H₅D₃O₃ |

| Molecular Weight | 152.15 g/mol [5] | 155.17 g/mol |

| Appearance | White to pale yellow crystalline powder[5] | Solid |

| Melting Point | 81-83 °C | 81-83 °C |

| Boiling Point | 285 °C at 760 mmHg | 170 °C at 15 mmHg |

| Solubility | Soluble in ethanol, ether, and hot water.[5] | Expected to have similar solubility to vanillin. |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D |

Synthesis and Characterization of Deuterated Vanillin

The synthesis of deuterated vanillin, specifically vanillin-(methoxy-d3), can be achieved through a nucleophilic substitution reaction on a suitable precursor. A common and effective method involves the methylation of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) using a deuterated methylating agent.

Synthesis Workflow

The following diagram illustrates a typical synthetic route for vanillin-(methoxy-d3).

Caption: Synthetic workflow for vanillin-(methoxy-d3).

Experimental Protocol: Synthesis of Vanillin-(methoxy-d3)

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

-

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve protocatechuic aldehyde in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The amount of base should be slightly more than one equivalent to deprotonate one of the phenolic hydroxyl groups.

-

Methylation: Add one equivalent of deuterated methyl iodide dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

Characterization

The identity and purity of the synthesized deuterated vanillin must be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of vanillin-(methoxy-d3) will be very similar to that of vanillin, with the notable absence of the singlet corresponding to the methoxy protons (around 3.9 ppm).[8][9] The integration of the remaining aromatic and aldehydic protons should be consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will also be similar to that of vanillin. The carbon of the deuterated methoxy group will exhibit a characteristic multiplet due to coupling with deuterium (a triplet for CD₃).[10]

-

²H NMR: Deuterium NMR is a direct method to confirm the incorporation of deuterium at the desired position. A single resonance corresponding to the methoxy group should be observed.[11][12]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak at m/z 155, which is three mass units higher than that of unlabeled vanillin (m/z 152).[2]

Application: Deuterated Vanillin as an Internal Standard in Quantitative LC-MS/MS Analysis

The primary application of deuterated vanillin in research and drug development is as an internal standard for the accurate quantification of vanillin in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The analyte and the internal standard are then extracted and analyzed together. Because the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same losses during sample preparation and the same response variations during analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Workflow for Quantitative Analysis of Vanillin

The following diagram illustrates the workflow for the quantification of vanillin in a sample using vanillin-(methoxy-d3) as an internal standard.

Caption: Workflow for vanillin quantification using a deuterated internal standard.

Experimental Protocol: Quantification of Vanillin in a Food Matrix

This protocol provides a general framework for the analysis of vanillin in a food sample. Specific parameters will need to be optimized for the particular matrix and instrumentation.

Materials and Reagents:

-

Vanillin standard

-

Vanillin-(methoxy-d3) internal standard solution (of known concentration)

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Sample matrix (e.g., vanilla extract, baked good, or beverage)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of vanillin in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a series of calibration standards by spiking the vanillin solution into a blank matrix (a sample of the same type of food that is known to not contain vanillin).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Accurately weigh or measure a portion of the food sample.

-

Add a known volume of the vanillin-(methoxy-d3) internal standard solution to the sample, all calibration standards, and QC samples.

-

Perform an extraction to isolate the vanillin from the matrix. This could be a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) using a suitable cartridge.

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in ionization.

-

Mass Spectrometry (MS): Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both vanillin and vanillin-(methoxy-d3). For example:

-

Vanillin: m/z 151 -> 136 (for negative ion mode)

-

Vanillin-(methoxy-d3): m/z 154 -> 139 (for negative ion mode)

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the vanillin and vanillin-(methoxy-d3) MRM transitions in each chromatogram.

-

Calculate the peak area ratio (vanillin peak area / vanillin-(methoxy-d3) peak area) for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Determine the concentration of vanillin in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

Deuterated vanillin is an indispensable tool in modern analytical science, offering a robust and reliable means for the accurate quantification of vanillin in a variety of complex matrices. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The near-identical physicochemical properties to its unlabeled counterpart make it an ideal internal standard for isotope dilution mass spectrometry, a technique that provides the high level of accuracy and precision demanded in research, drug development, and quality control. The methodologies outlined in this guide provide a comprehensive foundation for the effective utilization of deuterated vanillin in the laboratory.

References

-

PubChem. Vanillin. National Center for Biotechnology Information. [Link]

-

Taber, D. F., Patel, S., Hambleton, T. M., & Winkel, E. E. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 84(7), 1158. [Link]

-

Eurofins. Analysis of vanillin in food using LC-MS/MS. [Link]

-

NIST. Vanillin. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Akoka, S., Remaud, G. S., & Martin, G. J. (1999). Determination of site-specific (deuterium/hydrogen) ratios in vanillin by 2H-nuclear magnetic resonance spectrometry: collaborative study. Journal of AOAC International, 82(3), 573-580. [Link]

-

Hansen, A. M., Fromberg, A., & Greule, M. (2010). Improved rapid authentication of vanillin using δ13C and δ2H values. European Food Research and Technology, 231(6), 933-941. [Link]

-

Sinha, R., et al. (2007). Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies. Journal of agricultural and food chemistry, 55(13), 5011-5016. [Link]

- G. A. A. Eiceman, J. A. Gardea-Torresdey, E. Overton, Anal. Chem., 2004, 76, 3387-3394.

-

Goodrich, K. R., Neilson, A. P., & Labbé, N. (2016). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. Food analytical methods, 9(7), 1957-1966. [Link]

-

Remaud, G. S., et al. (2018). Analytical Contribution of Deuterium 2D-NMR in Oriented Solvents to 2H/1H isotopic Characterization: the Case of Vanillin. Magnetic Resonance in Chemistry, 56(8), 759-767. [Link]

-

Gallage, N. J., & Møller, B. L. (2015). Vanillin–bioconversion and bioengineering of the most popular plant flavor and its de novo biosynthesis in the vanilla orchid. Molecular plant, 8(1), 40-57. [Link]

-

Biological Magnetic Resonance Bank. bmse000343 Vanillin at BMRB. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308). [Link]

-

University of Utah. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]

-

Frontera, C., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Foods, 10(11), 2635. [Link]

-

Human Metabolome Database. Vanillin. [Link]

- U.S.

- U.S.

-

Zhang, Y., et al. (2024). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Frontiers in Nutrition, 10, 1326887. [Link]

-

Martin, G. G., et al. (2001). Determination of site-specific (deuterium/hydrogen) ratios in vanillin by 2H-nuclear magnetic resonance spectrometry: collaborative study. Journal of AOAC International, 84(4), 1131-1137. [Link]

-

PubChem. Vanillin. [Link]

- Nelson, D. L., & Lehninger, A. L. (2017). Lehninger principles of biochemistry. WH Freeman.

- U.S.

- Ramachandra Rao, S., & Ravishankar, G. A. (2000). Vanillin: the most popular flavouring agent. Journal of scientific & industrial research, 59(8), 639-648.

-

Periasamy, M., & Elango, V. (1983). Synthesis of vanillin and 4‐hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. Journal of the Science of Food and Agriculture, 34(7), 743-748. [Link]

-

Hocking, M. B. (1997). Vanillin: synthetic flavoring from spent sulfite liquor. Journal of Chemical Education, 74(9), 1055. [Link]

-

Kaur, B., & Chakraborty, D. (2013). Biotechnological and molecular approaches for vanillin production: a review. Applied biochemistry and biotechnology, 169(4), 1353-1372. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

Sources

- 1. iris.unitn.it [iris.unitn.it]

- 2. Vanillin [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanillin(121-33-5) 1H NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. Determination of site-specific (deuterium/hydrogen) ratios in vanillin by 2H-nuclear magnetic resonance spectrometry: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 13. Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding Isotopic Integrity: A Technical Guide to the Long-Term Stability of Vanillin-d3 Stock Solutions

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the reliability of internal standards is paramount. Vanillin-d3, a deuterated analog of vanillin, serves as a critical internal standard in numerous chromatographic assays, particularly those involving liquid chromatography-mass spectrometry (LC-MS). Its structural similarity and mass shift relative to the analyte of interest enable precise quantification by correcting for variations in sample preparation and instrument response. However, the accuracy of these demanding analytical methods is fundamentally dependent on the stability and integrity of the vanillin-d3 stock solutions. This in-depth technical guide provides a comprehensive framework for understanding, controlling, and verifying the long-term stability of vanillin-d3 stock solutions, ensuring the continued generation of high-quality, reproducible data.

The Imperative of Stability: Why Vanillin-d3 Integrity Matters

Vanillin-d3 (4-hydroxy-3-(methoxy-d3)benzaldehyde) is a synthetic, isotopically labeled compound where the three hydrogen atoms of the methoxy group are replaced with deuterium. This seemingly minor alteration is the key to its function. In LC-MS analysis, vanillin-d3 co-elutes with endogenous vanillin but is distinguished by its higher mass-to-charge ratio (m/z). By adding a known concentration of vanillin-d3 to each sample, any loss of analyte during extraction or fluctuations in ionization efficiency will proportionally affect the internal standard. The ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte, is used for quantification. This ratiometric approach significantly enhances the precision and accuracy of the results.

However, this entire principle hinges on the unwavering concentration and chemical identity of the vanillin-d3 in the stock solution. Degradation of the vanillin-d3 stock solution would lead to an inaccurate spike concentration, systematically skewing all subsequent measurements and potentially invalidating entire studies. Therefore, a proactive and evidence-based approach to the preparation, storage, and handling of these solutions is not merely a matter of best practice but a prerequisite for scientific integrity.

Factors Influencing the Stability of Vanillin-d3 Stock Solutions

The stability of a vanillin-d3 stock solution is a multifactorial issue. As a phenolic aldehyde, vanillin-d3 is susceptible to several degradation pathways. Understanding the causality behind these factors is crucial for designing effective storage strategies.

Oxidation: The Primary Degradation Pathway

The most significant threat to the integrity of vanillin-d3 is oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, forming vanillic acid-d3. This transformation alters the chemical structure and, critically, the mass of the internal standard, rendering it ineffective.

-

Mechanism: Oxidation can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light (photo-oxidation). The phenolic hydroxyl group can also participate in oxidative processes, potentially leading to the formation of dimers or other degradation products.

-

Mitigation: The primary strategies to combat oxidation are the exclusion of oxygen and light. This is achieved through the use of inert gas overlays, amber glassware, and storage in dark environments.

Solvent Selection: A Critical Choice

The choice of solvent for the stock solution plays a pivotal role in its long-term stability. The ideal solvent should not only fully solubilize vanillin-d3 but also be chemically inert and have a low freezing point for cryogenic storage.

-

Recommended Solvents: High-purity, LC-MS grade solvents are mandatory to prevent the introduction of reactive impurities.

-

Acetonitrile: A common and excellent choice due to its chemical inertness, volatility (which simplifies sample preparation), and miscibility with a wide range of mobile phases.

-

Methanol: Also widely used, though it can be more reactive than acetonitrile in certain contexts.

-

Dimethyl Sulfoxide (DMSO): While an excellent solvent for many compounds, it is hygroscopic and can be challenging to remove during sample preparation. If used, it should be of the highest purity and stored under anhydrous conditions.

-

-

Solvents to Avoid: Protic solvents containing residual water can facilitate certain degradation reactions. Halogenated solvents should also be avoided due to the potential for reactivity.

Temperature: Controlling Reaction Kinetics

As with most chemical reactions, the rate of vanillin-d3 degradation is highly dependent on temperature. Lowering the storage temperature significantly reduces the kinetic energy of the system, thereby slowing down potential degradation reactions.

-

Cryogenic Storage: Storage at -80°C is the gold standard for long-term preservation of vanillin-d3 stock solutions, with demonstrated stability for at least one year.[1]

-

Standard Freezer Storage: Storage at -20°C is also a viable option and can preserve the integrity of the solid compound for up to three years.[1]

-

Refrigeration (4°C): While suitable for short-term storage of working solutions (e.g., during a multi-day analytical run), refrigeration is not recommended for the long-term storage of primary stock solutions.

Light Exposure: The Energy for Degradation

Vanillin is known to be sensitive to light, which can provide the activation energy for photo-oxidative degradation.[2]

-

Mitigation: The use of amber glass vials or tubes is a simple and effective way to protect the stock solution from ambient light.[3] Furthermore, storing these vials in a freezer or a dark cabinet adds an extra layer of protection.

Hydrogen-Deuterium (H-D) Exchange: A Subtle Threat

While the deuterium atoms on the methoxy group of vanillin-d3 are not considered readily exchangeable, the potential for H-D exchange under certain conditions should not be entirely dismissed, especially over extended storage periods in protic solvents. This phenomenon involves the replacement of a deuterium atom with a hydrogen atom from the solvent or trace water, which would alter the isotopic purity of the standard.

-

Mechanism: H-D exchange is often catalyzed by acidic or basic conditions.[4]

-

Mitigation: Using high-purity, anhydrous aprotic solvents like acetonitrile minimizes the availability of exchangeable protons. Maintaining a neutral pH is also crucial. Storing under an inert gas like argon or nitrogen can help to displace any moisture that might enter the container upon opening.

Experimental Protocols for Ensuring Stability

The following protocols represent a self-validating system for the preparation, storage, and verification of vanillin-d3 stock solutions.

Preparation of Vanillin-d3 Primary Stock Solution (1 mg/mL)

Materials:

-

Vanillin-d3 (solid, ≥98% isotopic purity)

-

LC-MS grade acetonitrile

-

Calibrated analytical balance

-

Class A volumetric flasks (amber)

-

Inert gas (argon or nitrogen)

Procedure:

-

Equilibration: Allow the sealed container of solid vanillin-d3 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of vanillin-d3 (e.g., 10 mg) using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A amber volumetric flask (e.g., 10 mL). Add a portion of LC-MS grade acetonitrile (approximately 50-70% of the final volume) and gently sonicate or swirl until the solid is completely dissolved.

-

Dilution to Volume: Allow the solution to return to room temperature, then carefully add acetonitrile to the calibration mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

Aliquoting and Inert Gas Purge: Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps. Before sealing each vial, gently flush the headspace with a stream of inert gas (argon or nitrogen) for 10-15 seconds to displace atmospheric oxygen.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and preparer's initials. Immediately transfer the aliquots to a -80°C freezer for long-term storage.

Designing a Long-Term Stability Study

To empirically determine the stability of your vanillin-d3 stock solutions under your specific storage conditions, a formal stability study is recommended. This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing.[5][6][7]

Experimental Workflow:

Caption: Workflow for a comprehensive stability study of vanillin-d3 stock solutions.

Procedure:

-

Batch Preparation: Prepare a single, large batch of vanillin-d3 stock solution as described in Protocol 3.1. This ensures that all aliquots are from a homogenous source.

-

Aliquoting: Distribute the solution into a sufficient number of amber vials to cover all time points and storage conditions.

-

Time Zero (T0) Analysis: Immediately after preparation, analyze several freshly prepared aliquots to establish the initial concentration (T0 value). This will serve as the baseline for all future comparisons.

-

Storage: Place the remaining aliquots at the selected storage conditions. Recommended conditions include:

-

Long-term: -80°C

-

Alternative: -20°C

-

Accelerated: 4°C

-

Forced Degradation: 25°C with exposure to ambient light (to confirm that the analytical method is stability-indicating).

-

-

Testing Schedule: Analyze aliquots from each storage condition at predefined intervals. For a one-year study, a typical schedule would be 1, 3, 6, 9, and 12 months.

-

Analytical Method: Employ a validated, stability-indicating analytical method, such as the LC-MS/MS method detailed below, that can separate and quantify both vanillin-d3 and its primary potential degradant, vanillic acid-d3.

-

Data Analysis: At each time point, calculate the percentage of the initial vanillin-d3 concentration remaining. The acceptance criteria are typically set at 90-110% of the T0 value. Also, monitor for the appearance of any degradation peaks.

Stability-Indicating LC-MS/MS Method

This method is designed to separate vanillin-d3 from its primary degradant, vanillic acid-d3, and allows for their simultaneous quantification.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Negative

-

MRM Transitions:

-

Vanillin-d3: Precursor ion (m/z) → Product ion (m/z)

-

Vanillic acid-d3: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions should be optimized for the instrument in use.)

-

Data Summary and Interpretation

The following table summarizes the recommended storage conditions and provides a framework for interpreting stability data.

| Parameter | Recommendation | Rationale | Expected Stability |

| Solvent | High-purity (LC-MS grade) Acetonitrile or Methanol | Inert, volatile, and compatible with LC-MS analysis. Minimizes the risk of solvent-induced degradation. | > 1 year at -80°C |

| Temperature | -80°C (preferred) or -20°C | Significantly slows down the kinetics of potential degradation reactions, including oxidation. | Solid: > 3 years at -20°C; Solution: > 1 year at -80°C[1] |

| Light Exposure | Store in amber glass vials in the dark. | Vanillin is light-sensitive; amber glass blocks UV radiation that can initiate photo-degradation.[2][3] | Significantly extended compared to light-exposed samples. |

| Atmosphere | Flush headspace with inert gas (Argon or Nitrogen) before sealing. | Displaces atmospheric oxygen, the primary agent in oxidative degradation. | Prevents oxidation over multiple freeze-thaw cycles. |

| Container | Type I borosilicate amber glass vials with PTFE-lined caps. | Chemically inert and prevents light exposure. PTFE liners provide a good seal and are non-reactive. | Ensures no leaching or reaction with the container. |

Conclusion: A Foundation of Trust

The long-term stability of vanillin-d3 stock solutions is a cornerstone of reliable quantitative analysis. By understanding the chemical principles of its degradation and implementing robust protocols for preparation and storage, researchers can ensure the integrity of this critical internal standard. The causality is clear: controlling temperature, light, and atmospheric exposure directly inhibits the primary degradation pathway of oxidation. The choice of a high-purity, aprotic solvent further safeguards against potential reactions. The implementation of a self-validating system, including a formal stability study, provides empirical evidence and ultimate confidence in the accuracy of the stock solutions. Adherence to these principles is not merely a technical exercise but a commitment to the trustworthiness and reproducibility of scientific data.

References

-

Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation. (2025). ResearchGate. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Panos, G., et al. (2005). Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. PubMed. Retrieved from [Link]

-

Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. (2025). RSC Publishing. Retrieved from [Link]

-

Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. (2024). ResearchGate. Retrieved from [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved from [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (n.d.). MDPI. Retrieved from [Link]

-

Oxidation behaviour of Vanillin in Dairy Products. (n.d.). JRC Publications Repository. Retrieved from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved from [Link]

-

Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes. (2025). ACS Omega. Retrieved from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

-

Understanding Internal standards and how to choose them. (2025). Reddit. Retrieved from [Link]

-

ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Vanillin. (n.d.). Pharmaceutical Press. Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved from [Link]

-

When Should an Internal Standard be Used?. (n.d.). LCGC International. Retrieved from [Link]

Sources

- 1. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Introduction: Understanding 4-Hydroxy-3-methoxybenzaldehyde-d3 in a Research Context

An In-depth Technical Guide to the Safe Handling of 4-Hydroxy-3-methoxybenzaldehyde-d3